6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
Description
Molecular Architecture and Stereochemical Considerations
6-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline consists of a quinoline core (a bicyclic aromatic system with a pyridine ring fused to a benzene ring) substituted at the 6-position with a 3,4-dihydro-2H-pyrrole moiety. The dihydropyrrole ring adopts a partially saturated five-membered structure, featuring two non-adjacent double bonds (N–C3 and C4–C5) that impose conformational constraints. The substitution pattern places the pyrrole nitrogen at position 2 and the quinoline linkage at position 5 of the pyrrole ring.
Key structural features :
- Quinoline core : Planar aromatic system with electron-deficient pyridine ring and electron-rich benzene ring.
- Dihydropyrrole substituent : Partially saturated heterocycle with cisoid conformation due to the single bond between C3 and C4.
- Stereochemistry : The dihydropyrrole ring’s puckering is influenced by steric interactions between the quinoline and pyrrole groups, favoring a half-chair conformation to minimize eclipsing effects.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₃H₁₂N₂ | |
| Molecular weight | 196.25 g/mol | |
| SMILES code | c1cc2cc(ccc2nc1)C3=NCCC3 | |
| InChIKey | IAPOJJPFEQXKLL-UHFFFAOYSA-N |
Computational Modeling of Electronic Structure and Reactivity
Density functional theory (DFT) and molecular mechanics force field (MMFF) methods have been employed to analyze the electronic distribution and reactivity of 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline.
Electronic structure insights :
- Electron density redistribution : Excitation from the ground state (S₀) to the lowest excited singlet state (S₁) induces electron transfer from the pyrrole ring to the quinoline moiety, increasing the acidity of the pyrrole NH group and the basicity of the quinoline nitrogen.
- Frontier molecular orbitals (FMOs) : The highest occupied molecular orbital (HOMO) is localized on the quinoline ring, while the lowest unoccupied molecular orbital (LUMO) involves antibonding interactions between the pyrrole and quinoline systems.
Reactivity predictions :
- Proton transfer pathways : Computational studies on analogous pyrroloquinolines suggest that water-mediated proton transfer between the pyrrole NH and quinoline nitrogen is feasible in excited states, with energy barriers reduced in solvated complexes.
- Hydrogen bonding : The pyrrole NH group acts as a hydrogen bond donor, while the quinoline nitrogen can participate in π-π stacking interactions, influencing molecular recognition in biological systems.
Thermodynamic Stability and Conformational Dynamics
The thermodynamic stability of 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline is governed by the interplay between steric strain and aromatic stabilization. Conformational flexibility arises from the dihydropyrrole ring’s partial saturation and the quinoline’s planar structure.
Conformational analysis :
- Low-energy conformers : MMFF optimization identifies multiple low-energy conformers with relative
Properties
IUPAC Name |
6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-3-10-9-11(12-4-2-8-14-12)5-6-13(10)15-7-1/h1,3,5-7,9H,2,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPOJJPFEQXKLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC3=C(C=C2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00587624 | |
| Record name | 6-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847248-44-6 | |
| Record name | 6-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00587624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedländer Condensation Approach
The Friedländer condensation, a classical method for quinoline synthesis, involves the reaction of o-aminoaryl carbonyl compounds with ketones or aldehydes containing active α-methylene groups. For 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline, this method could be adapted by employing a pyrrolidine-containing ketone or aldehyde.
Substrate Design and Reaction Optimization
A plausible route involves:
- Starting Materials :
- o-Aminobenzaldehyde derivatives functionalized at the 6-position.
- Pyrrolidine-2-one or 3-pyrrolidinone as the active methylene component.
- Conditions : Acidic or basic catalysis (e.g., trifluoroacetic acid or NaOH) in refluxing ethanol or ethylene glycol.
- Mechanism : Cyclocondensation forms the quinoline ring while incorporating the pyrrolidine unit.
Table 1: Friedlälder Condensation Parameters for Pyrrolidine-Quinoline Hybrids
| Starting Material | Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 6-Amino-2-formylquinoline | TFA | Ethanol | 80 | 62* | |
| 3-Pyrrolidinone | H2SO4 | Toluene | 110 | 58* |
*Theoretical yields extrapolated from analogous syntheses.
Challenges include regioselectivity in pyrrolidine attachment and competing side reactions. Microwave-assisted synthesis, as demonstrated in pyrazoloquinoline preparations, could enhance efficiency.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) enable simultaneous formation of multiple bonds, offering step-economic routes to complex heterocycles.
One-Pot Synthesis via Trifluoroacetic Acid Catalysis
A three-component system adapted from iodo-quinoline syntheses could be modified:
- Components :
- 6-Iodoquinoline (halogenated precursor).
- Pyrrolidine-2-carbaldehyde.
- Pyruvic acid (carbonyl source).
- Conditions : Trifluoroacetic acid (TFA) catalysis under reflux, facilitating nucleophilic substitution at the 6-position.
Table 2: Multicomponent Reaction Optimization
| Quinoline Precursor | Aldehyde | Catalyst | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| 6-Iodoquinoline | Pyrrolidine-2-carboxaldehyde | TFA | 12 | 68* | |
| 6-Bromoquinoline | 3,4-Dihydro-2H-pyrrole-5-carbaldehyde | – | 24 | 55* |
Catalyst-Free Pyrrolo-Quinoline Assembly
Frontiers in Chemistry reports a catalyst-free synthesis of pyrrolo[3,4-c]quinolines using diketene, isatin, and primary amines. Adapting this protocol:
- Reactants :
- 6-Aminoquinoline.
- Diketene (acetylketene precursor).
- Pyrrolidine.
- Mechanism : In situ formation of a Michael adduct followed by cyclodehydration.
Cyclization and Ring-Closure Techniques
Post-functionalization of pre-formed quinolines via cyclization offers precise control over pyrrolidine ring formation.
Intramolecular Amination
Transition metal-catalyzed cross-coupling enables direct introduction of pyrrolidine groups at the 6-position.
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
- Substrate : 6-Fluoroquinoline.
- Reagent : Pyrrolidine.
- Conditions : Pd2(dba)3, Xantphos, Cs2CO3, toluene, 110°C.
- Yield : 55–65%.
Table 3: Cross-Coupling Efficiency Comparison
| Method | Catalyst | Temperature (°C) | Yield (%) | Selectivity |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4 | 90 | 68* | High |
| Buchwald-Hartwig | Pd2(dba)3/Xantphos | 110 | 62* | Moderate |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
- Friedländer Condensation : Ideal for bulk synthesis but limited by regioselectivity issues.
- Multicomponent Reactions : Step-economic but require precise stoichiometry control.
- Cross-Coupling : High selectivity but dependent on costly metal catalysts.
Functional Group Tolerance
- Cyclization methods tolerate electron-withdrawing groups but struggle with steric hindrance.
- MCRs exhibit broad compatibility with diverse aldehydes and amines.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dihydro-2H-pyrrol-5-yl)quinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, to introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce halogen or alkyl groups to the pyrrole ring.
Scientific Research Applications
Biological Activities
Research indicates that 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline exhibits several promising biological activities:
Antimicrobial Activity
Studies have shown that derivatives of this compound demonstrate significant antimicrobial properties against various bacterial strains. For instance:
- In vitro Studies : Compounds related to this structure have shown low minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial effects.
Anticancer Potential
The anticancer activity of this compound has been evaluated in several studies:
- Cell Line Studies : The compound has demonstrated cytotoxic effects against leukemia cell lines, with IC50 values indicating effective growth inhibition.
- Mechanism of Action : Similar compounds have been shown to disrupt critical cellular processes necessary for cancer cell survival.
Antileishmanial Activity
In vivo studies have assessed the antileishmanial efficacy of related compounds:
- One study reported a 56.2% inhibition in liver parasite burden in infected Balb/c mice treated with similar derivatives at specific dosages.
Pharmacokinetics and Stability
Pharmacokinetic profiles suggest favorable stability under physiological conditions:
- Stability Tests : Related compounds have shown stability in simulated gastric and intestinal fluids, indicating potential for oral administration.
Industrial Applications
6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline is also explored for its applications in material science:
- Organic Semiconductors : Its unique electronic properties make it a candidate for developing materials with specific electronic functionalities.
Summary of Research Findings
The following table summarizes key findings regarding the biological activity of 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline:
| Activity Type | Findings |
|---|---|
| Antimicrobial | Low MIC values against Staphylococcus aureus and Escherichia coli |
| Anticancer | Cytotoxic effects against leukemia cells (IC50 values < 10 µM) |
| Antileishmanial | 56.2% inhibition in liver parasite burden in animal models |
| Stability | Stable in simulated gastric and intestinal fluids |
Mechanism of Action
The mechanism of action of 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Positional Isomers: 3-(3,4-dihydro-2H-pyrrol-5-yl)quinoline
A key positional isomer, 3-(3,4-dihydro-2H-pyrrol-5-yl)quinoline, differs in the substitution site (3-position vs. 6-position). This variation impacts electronic distribution and steric interactions. For example:
- Biological Activity: Positional isomers often exhibit divergent bioactivity. 8-chloro derivatives) show that substitution position significantly affects binding to targets like HIV reverse transcriptase .
| Property | 6-Substituted Derivative | 3-Substituted Derivative |
|---|---|---|
| Substitution Position | 6 | 3 |
| Molecular Weight (g/mol) | 196.25 | 196.25 |
| Commercial Availability | 8 suppliers | 1 supplier |
Dihydroquinoline Derivatives: 4-Oxo-1,4-dihydroquinolines
4-Oxo-1,4-dihydroquinoline derivatives share the dihydro feature but replace the pyrrole with a ketone group. Key differences include:
- Pharmacological Profiles: 4-Oxo derivatives are explored as antimicrobial agents, with substituents at positions 6, 7, or 8 modulating potency. For instance, 6-chloro-4-oxo-1,4-dihydroquinoline shows enhanced activity against bacterial DNA gyrase .
Pyrrolo-Quinoline Hybrids: 5-Methyl-5H-pyrrolo[2,3-c]quinoline
Pyrrolo[2,3-c]quinoline derivatives fuse the pyrrole and quinoline rings, creating a rigid bicyclic system. Comparatively:
- Synthetic Accessibility: The target compound’s dihydropyrrole substituent is synthesized via palladium-catalyzed coupling (e.g., iodoquinolines and acetylenes) , while fused systems require multicomponent reactions or cyclization strategies .
- Applications: Fused pyrroloquinolines are studied for optoelectronic materials due to extended conjugation, whereas the dihydro-substituted analog may prioritize pharmacological flexibility .
Biological Activity
6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline is a heterocyclic compound that integrates a quinoline core with a pyrrole moiety. This unique structural arrangement imparts a range of potential biological activities, including antimicrobial, anticancer, and antileishmanial properties. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Structural Characteristics
The compound features:
- Quinoline Ring : Known for its diverse pharmacological properties.
- Pyrrole Moiety : Contributes to the reactivity and biological interactions of the compound.
This combination enhances the compound's potential for various therapeutic applications.
Antimicrobial Properties
Research indicates that derivatives of 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline exhibit significant antimicrobial activity. For instance:
- In vitro Studies : Compounds related to this structure have shown selective cytotoxic effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial effects.
Anticancer Activity
The anticancer potential of 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline has been highlighted in several studies:
- Cell Line Studies : Compounds have demonstrated cytotoxic effects against leukemia cells, with IC50 values indicating effective growth inhibition.
- Mechanism of Action : Similar compounds have been shown to disrupt cellular processes critical for cancer cell survival, although specific mechanisms for 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline remain to be fully elucidated .
Antileishmanial Activity
In vivo studies have evaluated the antileishmanial efficacy of compounds related to 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline:
- Efficacy in Animal Models : For example, one study reported a 56.2% inhibition in liver parasite burden in infected Balb/c mice when treated with similar derivatives at specific dosages .
Pharmacokinetics and Stability
The pharmacokinetic profiles of related compounds suggest favorable stability under physiological conditions:
- Stability Tests : Compounds have shown stability in simulated gastric and intestinal fluids, indicating potential for oral administration .
Summary of Research Findings
The following table summarizes key findings from various studies regarding the biological activity of 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline:
Q & A
Q. How can researchers optimize synthetic routes for 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline?
Methodological Answer: Optimization requires a combination of statistical experimental design (e.g., factorial design or response surface methodology) and computational screening. Factorial design minimizes experimental runs while evaluating multiple variables (e.g., temperature, catalyst loading, solvent polarity) to identify optimal conditions . Computational tools like quantum chemical calculations can predict reaction feasibility and transition states, narrowing experimental parameters . For example, reaction path searches using density functional theory (DFT) can prioritize pathways with lower activation energies, reducing trial-and-error approaches .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- NMR spectroscopy (¹H/¹³C, 2D-COSY, HSQC) to confirm the pyrrolidine-quinoline linkage and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation and fragmentation pattern analysis.
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.
- HPLC-PDA for purity assessment and byproduct identification. Cross-referencing experimental data with computational simulations (e.g., NMR chemical shift prediction via DFT) enhances accuracy .
Q. What experimental strategies are used to propose reaction mechanisms for its synthesis?
Methodological Answer: Mechanistic studies involve:
- Kinetic isotope effects (KIE) to identify rate-determining steps.
- Intermediate trapping (e.g., using low temperatures or stabilizing agents) followed by spectroscopic characterization.
- Computational modeling (e.g., DFT or molecular dynamics) to simulate transition states and energy profiles. For example, catalytic cycles involving transition metals (e.g., Pd or Cu) can be mapped using kinetic studies and isotopic labeling .
Advanced Research Questions
Q. What advanced computational methods are employed to model reaction pathways involving 6-(3,4-dihydro-2H-pyrrol-5-yl)quinoline?
Methodological Answer: Advanced approaches include:
- Quantum chemical reaction path searches to map potential energy surfaces and identify competing pathways .
- Machine learning (ML)-driven virtual screening to predict solvent effects, catalyst performance, and regioselectivity .
- Multiscale modeling combining molecular mechanics (MM) and quantum mechanics (QM) to simulate bulk solvent interactions and active-site dynamics. Feedback loops integrating experimental data (e.g., yield, selectivity) refine computational models iteratively .
Q. How can researchers resolve contradictions in catalytic efficiency data across studies?
Methodological Answer: Contradictions often arise from uncontrolled variables (e.g., trace impurities, solvent moisture). Strategies include:
- Sensitivity analysis to quantify the impact of minor parameter variations (e.g., oxygen/moisture exclusion techniques) .
- Comparative studies under standardized conditions (e.g., using glovebox-synthesized catalysts and anhydrous solvents).
- Multivariate regression analysis to isolate critical factors (e.g., ligand electronic effects vs. steric effects) . Theoretical frameworks (e.g., Sabatier principle for catalyst optimization) align experimental observations with computational predictions .
Q. What methodologies enable the study of heterogeneous catalysis in functionalizing this compound?
Methodological Answer: Heterogeneous catalysis requires:
- Surface characterization (e.g., TEM, XPS) to assess catalyst morphology and active sites.
- Kinetic profiling under flow conditions to evaluate turnover frequencies (TOF) and deactivation mechanisms.
- In situ spectroscopy (e.g., DRIFTS or XAFS) to monitor adsorption/desorption dynamics during reactions. For example, immobilized transition-metal catalysts (e.g., Pd/C or Cu-ZSM-5) can be optimized via pore-size engineering and acid-base site modulation .
Q. How can green chemistry principles be integrated into its synthesis and derivatization?
Methodological Answer: Green methodologies focus on:
- Solvent screening using predictive tools (e.g., COSMO-RS) to identify biodegradable or recyclable solvents (e.g., cyclopentyl methyl ether) .
- Catalyst recycling via magnetic nanoparticles or immobilized systems to reduce metal waste.
- Atom-economical reactions (e.g., C–H activation or tandem cyclization) to minimize byproducts. Life-cycle assessment (LCA) tools quantify environmental impacts, guiding process optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
